molecular formula C22H21BrO4S2 B14212289 Phenyl 5-bromo-2-[(4-butoxyphenyl)sulfanyl]benzene-1-sulfonate CAS No. 832725-66-3

Phenyl 5-bromo-2-[(4-butoxyphenyl)sulfanyl]benzene-1-sulfonate

Cat. No.: B14212289
CAS No.: 832725-66-3
M. Wt: 493.4 g/mol
InChI Key: HOEKBZUCYZINTN-UHFFFAOYSA-N
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Description

Phenyl 5-bromo-2-[(4-butoxyphenyl)sulfanyl]benzene-1-sulfonate is a complex organic compound that belongs to the class of aromatic sulfonates. This compound is characterized by the presence of a phenyl group, a bromine atom, a butoxy group, and a sulfanyl group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 5-bromo-2-[(4-butoxyphenyl)sulfanyl]benzene-1-sulfonate typically involves multiple steps, including electrophilic aromatic substitution and nucleophilic aromatic substitution reactions The process begins with the bromination of a benzene derivative to introduce the bromine atomFinally, the sulfanyl group is added using a suitable thiol reagent under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

Phenyl 5-bromo-2-[(4-butoxyphenyl)sulfanyl]benzene-1-sulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonate group to a sulfide.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Phenyl 5-bromo-2-[(4-butoxyphenyl)sulfanyl]benzene-1-sulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Phenyl 5-bromo-2-[(4-butoxyphenyl)sulfanyl]benzene-1-sulfonate involves its interaction with specific molecular targets. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. The exact pathways and molecular targets involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • Phenyl 4-bromobenzenesulfonate
  • Phenyl 5-bromo-2-[(4-propoxyphenyl)sulfanyl]benzene-1-sulfonate
  • Phenyl 5-bromo-2-[(4-ethoxyphenyl)sulfanyl]benzene-1-sulfonate

Uniqueness

Phenyl 5-bromo-2-[(4-butoxyphenyl)sulfanyl]benzene-1-sulfonate is unique due to the presence of the butoxy group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where the butoxy group plays a crucial role .

Properties

CAS No.

832725-66-3

Molecular Formula

C22H21BrO4S2

Molecular Weight

493.4 g/mol

IUPAC Name

phenyl 5-bromo-2-(4-butoxyphenyl)sulfanylbenzenesulfonate

InChI

InChI=1S/C22H21BrO4S2/c1-2-3-15-26-18-10-12-20(13-11-18)28-21-14-9-17(23)16-22(21)29(24,25)27-19-7-5-4-6-8-19/h4-14,16H,2-3,15H2,1H3

InChI Key

HOEKBZUCYZINTN-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)SC2=C(C=C(C=C2)Br)S(=O)(=O)OC3=CC=CC=C3

Origin of Product

United States

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